4-(2-Chloro-5-hydroxyphenyl)-2-methoxybenzoic acid
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Overview
Description
4-(2-Chloro-5-hydroxyphenyl)-2-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with chloro, hydroxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available halogenated phenols.
Halogenation: The phenol undergoes halogenation to introduce the chloro group.
Methoxylation: The methoxy group is introduced via a methylation reaction.
Carboxylation: The final step involves carboxylation to form the benzoic acid derivative.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation and methylation reactions, followed by purification steps to isolate the desired product. These methods are optimized for high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form quinones.
Reduction: The chloro group can be reduced to a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
4-(2-Chloro-5-hydroxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 2-Chloro-5-hydroxybenzoic acid
- 4-Hydroxy-2-methoxybenzoic acid
- 2-Chloro-4-methoxybenzoic acid
Comparison: 4-(2-Chloro-5-hydroxyphenyl)-2-methoxybenzoic acid is unique due to the presence of both chloro and methoxy groups on the benzoic acid core, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-19-13-6-8(2-4-10(13)14(17)18)11-7-9(16)3-5-12(11)15/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRAJEPKCNSHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC(=C2)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690486 |
Source
|
Record name | 2'-Chloro-5'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-91-8 |
Source
|
Record name | 2'-Chloro-5'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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